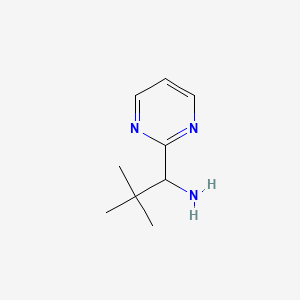
(5-Bromofuran-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a bromofuran unit, a thiophene unit, and a piperidine unit. These are all important heterocyclic motifs found in many biologically active compounds .Physical And Chemical Properties Analysis
The molecular weight of this compound is 340.24. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Pharmaceutical Research
This compound has shown potential in pharmaceutical research due to its structural similarity to molecules that exhibit various biological activities. Thiophene derivatives, for instance, have been studied for their antibacterial, antifungal, and antiparasitic properties . The bromofuran component could also contribute to the pharmacokinetic properties of drug candidates.
Material Science
In the field of materials science, compounds like (5-Bromofuran-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone can be used as precursors for the synthesis of organic semiconductors. These materials are crucial for developing electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .
Chemical Synthesis
The presence of multiple reactive sites, such as the bromo and methanone groups, makes this compound a versatile intermediate in chemical synthesis. It can undergo various reactions, including palladium-catalyzed coupling, to create a wide array of derivatives with potential applications in different fields .
Biological Studies
Thiophene derivatives have been explored for their role in biological systems, particularly in studying the mechanisms of diseases and the development of therapeutic agents. The compound’s ability to interact with biological molecules could make it a valuable tool in understanding cellular processes .
Neuroscience Research
Compounds containing piperidine rings are often explored for their neurological effects. This particular compound could be used in the development of new treatments for neurological disorders, given its potential to cross the blood-brain barrier and interact with central nervous system receptors .
Environmental Chemistry
In environmental chemistry, this compound could be used to study the degradation of similar organic molecules in the environment. Understanding its breakdown products and their reactivity could provide insights into the environmental impact of related chemicals .
Future Directions
properties
IUPAC Name |
(5-bromofuran-2-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c15-13-2-1-12(18-13)14(17)16-6-3-10(4-7-16)11-5-8-19-9-11/h1-2,5,8-10H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALSSSKHBQJOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2759640.png)
![8-(2-((3,4-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759641.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2759646.png)
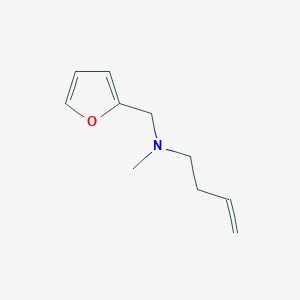
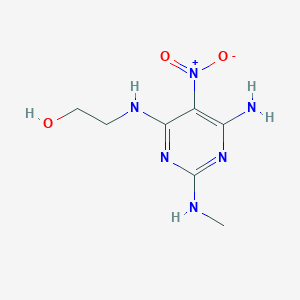
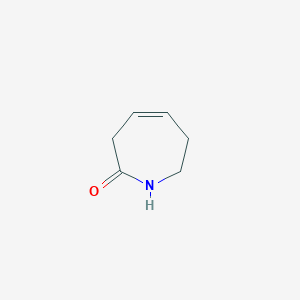
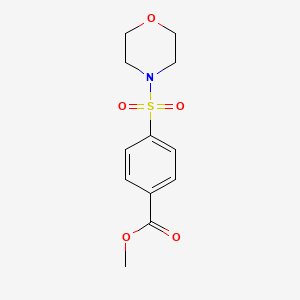
![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2759654.png)

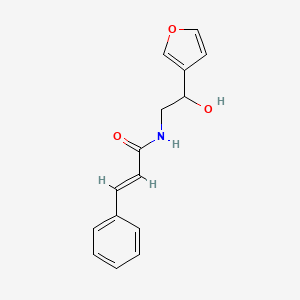
![(Z)-ethyl 4-((4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2759657.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2759658.png)
